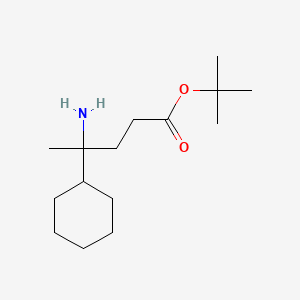![molecular formula C9H10F3NO B14900535 (1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)
(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of difluoromethoxy and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where trifluoromethylating agents such as CF3SO2Na are employed . These reactions are known for their good functional group tolerance and mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of advanced materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of ®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance binding affinity and selectivity, allowing the compound to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(2-(Trifluoromethoxy)-5-fluorophenyl)ethan-1-amine: A similar compound with a trifluoromethoxy group instead of difluoromethoxy, which can affect its reactivity and interactions.
1-(2-(Difluoromethoxy)-4-fluorophenyl)ethan-1-amine: A positional isomer with the fluorine atom in a different position, potentially altering its chemical and biological properties.
Uniqueness
®-1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-amine is unique due to its specific combination of functional groups and chiral center, which can confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1 |
Clé InChI |
AJYKNDKNBLQOOB-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)OC(F)F)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


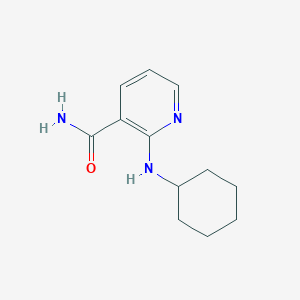
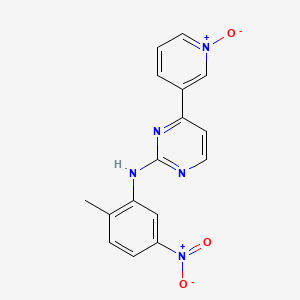
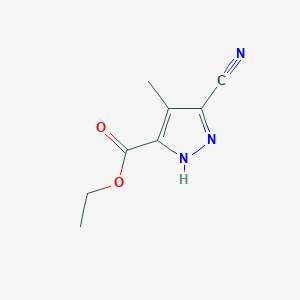


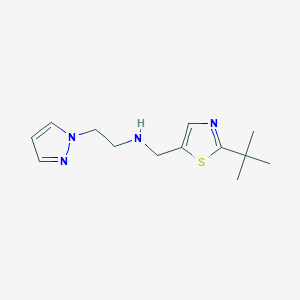
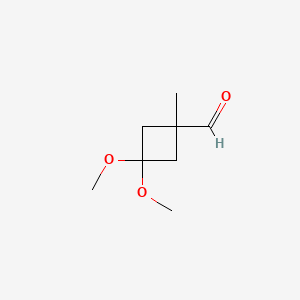
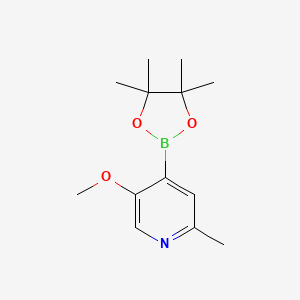

![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
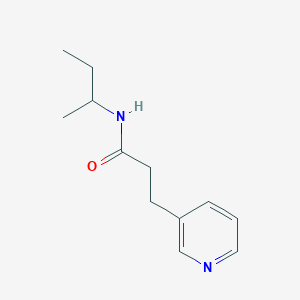
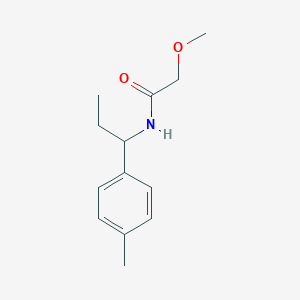
![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
